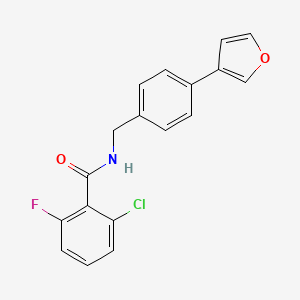

2-chloro-6-fluoro-N-(4-(furan-3-yl)benzyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-6-fluoro-N-(4-(furan-3-yl)benzyl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with chloro and fluoro groups, along with a furan ring attached to the benzyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-chloro-6-fluoro-N-(4-(furan-3-yl)benzyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration and Reduction: The starting material, 2-chloro-6-fluorobenzamide, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

Furan Ring Introduction: The amino group is then reacted with 4-(furan-3-yl)benzyl chloride under basic conditions to form the desired benzamide derivative.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

2-chloro-6-fluoro-N-(4-(furan-3-yl)benzyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while the benzamide core can be reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-6-fluoro-N-(4-(furan-3-yl)benzyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(4-(furan-3-yl)benzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules. For example, in antimicrobial research, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

Similar compounds to 2-chloro-6-fluoro-N-(4-(furan-3-yl)benzyl)benzamide include other benzamide derivatives with different substituents. Some examples are:

2-chloro-6-fluoro-N-(4-(thiophen-3-yl)benzyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.

2-chloro-6-fluoro-N-(4-(pyridin-3-yl)benzyl)benzamide: Contains a pyridine ring instead of a furan ring.

2-chloro-6-fluoro-N-(4-(phenyl)benzyl)benzamide: Lacks the heterocyclic ring, having a phenyl group instead.

The uniqueness of this compound lies in the presence of the furan ring, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.

Biological Activity

2-Chloro-6-fluoro-N-(4-(furan-3-yl)benzyl)benzamide is a synthetic organic compound belonging to the class of benzamides. Its unique structure, featuring both chloro and fluoro substituents along with a furan moiety, suggests potential biological activity that merits detailed investigation. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₁₃ClFNO₂

- Molecular Weight : 329.8 g/mol

- CAS Number : 2034296-90-5

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro groups enhance binding affinity through halogen bonding, which can lead to modulation of enzyme activity or inhibition of receptor function. For instance, in antimicrobial contexts, the compound may inhibit bacterial enzymes essential for cell wall synthesis, resulting in cell death .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study involving related benzamide derivatives demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 100 µg/mL for Gram-positive bacteria .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 50 | E. coli |

| Compound B | 75 | S. agalactiae |

| Compound C | 100 | S. aureus |

Anticancer Activity

In vitro studies have shown that benzamide derivatives can exhibit antitumor activity. For example, a related compound demonstrated an IC₅₀ value of 1.30 μM against HepG2 cells, indicating potent antiproliferative effects . The mechanism often involves induction of apoptosis and cell cycle arrest at the G2/M phase, contributing to its antitumor efficacy.

Case Studies

- Antitumor Efficacy in HepG2 Cells

-

Antibacterial Activity Assessment

- Methodology : Agar diffusion tests were performed to evaluate the antibacterial properties against common pathogens.

- Results : Compounds derived from similar structures showed promising antibacterial activity against E. coli and S. aureus, with varying MIC values highlighting their potential as therapeutic agents .

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[[4-(furan-3-yl)phenyl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFNO2/c19-15-2-1-3-16(20)17(15)18(22)21-10-12-4-6-13(7-5-12)14-8-9-23-11-14/h1-9,11H,10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHWKCODBSRREX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.